

A Technical Guide to 5-Bromo-2-fluoro-4-methoxybenzoic Acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-Bromo-2-fluoro-4-methoxybenzoic acid

Cat. No.: B1292709

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Detailed experimental data and a specific CAS number for **5-Bromo-2-fluoro-4-methoxybenzoic acid** are not readily available in public databases. This guide provides structural information for the specified compound and collates technical data from closely related isomers to offer insights into its potential properties, synthesis, and applications. All data pertaining to isomers is explicitly identified.

Introduction

5-Bromo-2-fluoro-4-methoxybenzoic acid is a halogenated and methoxylated derivative of benzoic acid. Its structural features, including a bromine atom, a fluorine atom, and a methoxy group on the aromatic ring, make it a compound of interest for medicinal chemistry and materials science. The unique substitution pattern can influence its physicochemical properties, such as lipophilicity and electronic distribution, which are critical for its potential biological activity and application as a synthetic building block.

Chemical and Physical Properties

While specific quantitative data for **5-Bromo-2-fluoro-4-methoxybenzoic acid** is not available, structural information has been identified. The properties of its isomers can provide an estimation of its characteristics.

Table 1: Structural and Predicted Properties of **5-Bromo-2-fluoro-4-methoxybenzoic Acid**

| Property | Value | Source |
|-------------------|---|----------------|
| Molecular Formula | C ₈ H ₆ BrFO ₃ | PubChemLite[1] |
| SMILES | COCl=C(C=C(C(F)C(=O)O)Br | PubChemLite[1] |
| InChI | InChI=1S/C8H6BrFO3/c1-13-7-3-6(10)4(8(11)12)2-5(7)9/h2-3H,1H3,(H,11,12) | PubChemLite[1] |
| InChIKey | DSLNYARFEZMGKA-UHFFFAOYSA-N | PubChemLite[1] |
| Monoisotopic Mass | 247.94843 Da | PubChemLite[1] |
| Predicted XlogP | 2.2 | PubChemLite[1] |

Table 2: Physicochemical Properties of Isomeric and Related Compounds

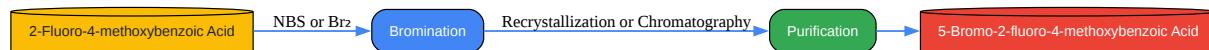
| Compound Name | CAS Number | Molecular Weight (g/mol) | Melting Point (°C) |
|--|--------------|--------------------------|--------------------|
| 5-Bromo-2-fluorobenzoic acid | 146328-85-0 | 219.01 | 141-145 |
| 4-Bromo-5-fluoro-2-methoxybenzoic acid | 1780187-45-2 | 249.04 | Not available |
| 3-Bromo-5-fluoro-2-methoxybenzoic acid | 1254340-71-0 | 249.03 | Not available |
| 5-Bromo-2-fluoro-3-methoxybenzoic acid | 1782260-95-0 | 249.04 | Not available |
| 5-Fluoro-2-methoxybenzoic acid | 394-04-7 | 170.14 | 87-91 |

Potential Synthesis Routes

A definitive synthesis protocol for **5-Bromo-2-fluoro-4-methoxybenzoic acid** is not documented in the available literature. However, based on the synthesis of structurally similar compounds, a plausible synthetic route can be proposed. The synthesis would likely start from a readily available substituted benzene derivative, followed by a series of functional group transformations.

Hypothetical Synthesis Workflow:

A potential synthetic pathway could involve the bromination of a fluorinated methoxybenzoic acid precursor. The choice of brominating agent and reaction conditions would be crucial to ensure the desired regioselectivity.



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A potential synthetic workflow for **5-Bromo-2-fluoro-4-methoxybenzoic acid**.

Experimental Protocol (General, based on related syntheses):

The following is a generalized protocol for the bromination of a substituted benzoic acid, which could be adapted for the synthesis of **5-Bromo-2-fluoro-4-methoxybenzoic acid**.

- **Dissolution:** Dissolve the starting material (e.g., 2-fluoro-4-methoxybenzoic acid) in a suitable solvent such as acetic acid or a halogenated solvent.
- **Addition of Brominating Agent:** Slowly add a brominating agent, such as N-Bromosuccinimide (NBS) or liquid bromine, to the solution. The reaction may require a catalyst, such as iron(III) bromide.
- **Reaction:** Stir the mixture at a controlled temperature (e.g., room temperature or elevated temperature) for a specified period. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

- **Work-up:** Once the reaction is complete, quench any excess bromine with a reducing agent (e.g., sodium thiosulfate solution). The product may precipitate out of the solution or require extraction with an organic solvent.
- **Purification:** The crude product can be purified by recrystallization from a suitable solvent or by column chromatography to yield the pure **5-Bromo-2-fluoro-4-methoxybenzoic acid**.

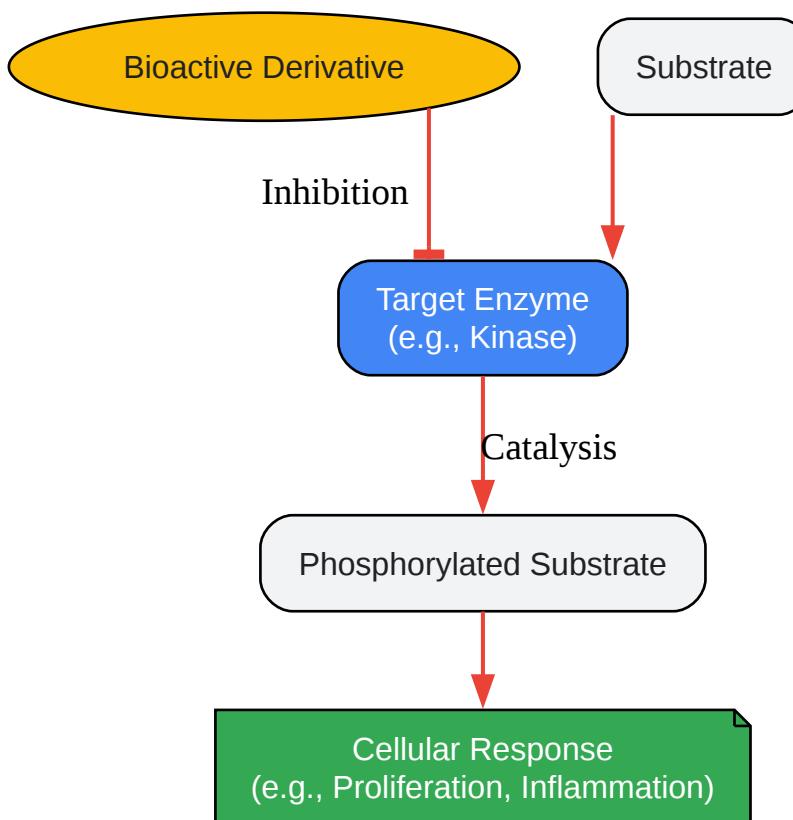
Applications in Research and Drug Development

While there is no specific information on the applications of **5-Bromo-2-fluoro-4-methoxybenzoic acid**, its structural motifs are present in molecules with known biological activities. Benzoic acid derivatives are widely used as key intermediates in the synthesis of pharmaceuticals.

- **As a Synthetic Intermediate:** The carboxylic acid group can be readily converted into other functional groups such as esters, amides, or acid chlorides, allowing for its incorporation into more complex molecules. The bromo and fluoro substituents can also serve as handles for further functionalization through cross-coupling reactions.
- **Potential Biological Activity:** Halogenated benzoic acids are known to exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The specific substitution pattern of **5-Bromo-2-fluoro-4-methoxybenzoic acid** may confer unique biological properties that warrant investigation. For instance, some brominated and chlorinated benzoic acid derivatives have shown anti-inflammatory effects in primary microglial cells.^[2]

Signaling Pathway Context (Hypothetical):

Given that many benzoic acid derivatives act as enzyme inhibitors, it is plausible that derivatives of **5-Bromo-2-fluoro-4-methoxybenzoic acid** could be designed to target specific signaling pathways involved in disease. For example, they could potentially be developed as inhibitors of kinases or other enzymes implicated in cancer or inflammatory diseases.



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Hypothetical inhibition of an enzyme-mediated signaling pathway.

Safety and Handling

Specific safety data for **5-Bromo-2-fluoro-4-methoxybenzoic acid** is not available. However, based on similar compounds, it should be handled with care in a laboratory setting. Assume the compound is harmful if swallowed, causes skin irritation, and causes serious eye irritation. Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.

Conclusion

5-Bromo-2-fluoro-4-methoxybenzoic acid is a chemical compound with potential applications in synthetic chemistry and drug discovery. While detailed information about this specific molecule is scarce, the chemistry of its structural isomers suggests that it can serve as a versatile building block for the synthesis of more complex molecules. Further research is

needed to fully characterize its properties, develop efficient synthetic methods, and explore its potential biological activities.

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References

- 1. PubChemLite - 5-bromo-2-fluoro-4-methoxybenzoic acid (C8H6BrFO3) [pubchemlite.lcsb.uni.lu]
- 2. The Anti-inflammatory Effects of 4-((5-Bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic Acid in Lipopolysaccharide-Activated Primary Microglial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
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